ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 312917-74-1
VCID: VC21410827
InChI: InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-8-5-9-14(13)23-17(15)19-16(20)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C
Molecular Formula: C18H19NO3S
Molecular Weight: 329.4g/mol

ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 312917-74-1

Cat. No.: VC21410827

Molecular Formula: C18H19NO3S

Molecular Weight: 329.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - 312917-74-1

Specification

CAS No. 312917-74-1
Molecular Formula C18H19NO3S
Molecular Weight 329.4g/mol
IUPAC Name ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-8-5-9-14(13)23-17(15)19-16(20)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Standard InChI Key ADAWOTHFPWFWML-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C

Introduction

Structural Characteristics and Basic Properties

Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The compound features a thiophene ring fused with a cyclopentane moiety, creating a bicyclic structure that serves as the core scaffold. This structural arrangement is complemented by an ethyl carboxylate group at position 3 and a 3-methylbenzoyl amino group at position 2 of the thiophene ring.

The basic chemical identity of the compound is defined by the following properties:

PropertyValue
CAS Number312917-74-1
Molecular FormulaC18H19NO3S
Molecular Weight329.4 g/mol
IUPAC NameEthyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Chemical FamilyThiophene derivatives
Physical StateSolid (predicted)

The compound's structure includes several key functional groups that contribute to its reactivity and potential biological activity. The ethyl carboxylate group provides a site for nucleophilic attack and potential hydrolysis, while the amide linkage offers hydrogen bonding capabilities that may be significant for interactions with biological targets. The 3-methylbenzoyl group adds lipophilicity and potential π-π stacking interactions with aromatic amino acid residues in proteins.

Structural Comparison with Related Compounds

To better understand the unique properties of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, it is instructive to compare it with structurally related compounds. For instance, the carbamothioyl derivative ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has an additional thiocarbonyl group that significantly alters its electronic properties and potential reactivity. This structural difference is reflected in the molecular formula (C19H20N2O3S2 vs. C18H19NO3S) and molecular weight (388.5 g/mol vs. 329.4 g/mol).

Synthetic StepReagentsConditionsExpected Yield
Thiophene core formationAppropriate sulfur-containing precursors60-80°C, 3-5 hours65-75%
Cyclopentane fusionCyclopentanone derivatives, acid catalystsReflux conditions, 6-8 hours60-70%
EsterificationEthanol, acid catalyst70-80°C, 2-4 hours75-85%
Amide formation3-methylbenzoyl chloride, base0-25°C, 2-3 hours70-80%

Monitoring these reactions via thin-layer chromatography (TLC) would be essential to ensure optimal yield and purity, as is common practice in the synthesis of related compounds.

Spectroscopic Characterization

Comprehensive characterization of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by analyzing the chemical shifts of hydrogen and carbon atoms. Predicted key NMR signals for this compound would include:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (3-methylbenzoyl)7.2-7.8Complex multiplet4H
NH (amide)9.0-10.0Singlet1H
CH2 (cyclopentane)1.8-3.0Multiplet6H
CH3 (3-methylbenzoyl)2.3-2.5Singlet3H
OCH2 (ethyl ester)4.1-4.3Quartet2H
CH3 (ethyl ester)1.1-1.3Triplet3H

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups based on their characteristic absorption bands. Key IR signals would likely include:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityAssignment
N-H (amide)3200-3400Medium to strongStretching
C=O (ester)1700-1730StrongStretching
C=O (amide)1630-1680StrongStretching
C-S (thiophene)600-700MediumStretching
Aromatic C=C1450-1600VariableStretching

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z 329, corresponding to the molecular weight of 329.4 g/mol.

Predicted Physicochemical Properties

Based on its structure and comparison with similar compounds, the following physicochemical properties can be predicted for ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:

PropertyPredicted ValueMethod of Prediction
LogP3.5-4.5Structural comparison with similar compounds
SolubilitySoluble in organic solvents (DMSO, chloroform); insoluble in waterBased on functional groups
Melting Point110-140°CBased on similar thiophene derivatives
pKa (amide NH)12-14Based on typical amide NH values
Hydrogen Bond Acceptors4 (3 oxygen atoms, 1 sulfur atom)Structural analysis
Hydrogen Bond Donors1 (NH group)Structural analysis
Structural FeaturePotential Contribution to Biological Activity
Thiophene ringCore pharmacophore; contributes to planarity and lipophilicity
Amide linkageHydrogen bonding; interaction with protein targets
Ethyl esterPotential prodrug feature; hydrolyzable to carboxylic acid
3-Methylbenzoyl groupHydrophobic interactions; potential π-π stacking with aromatic amino acids
Cyclopentane fusionConformational restriction; enhancement of receptor selectivity

Applications in Chemical Research

Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several potential applications in chemical and pharmaceutical research, including:

Medicinal Chemistry

The compound represents a valuable scaffold for medicinal chemistry explorations, particularly in the development of novel antimicrobial and anticancer agents. The presence of multiple functional groups allows for structural modifications to optimize biological activity and pharmacokinetic properties.

Organic Synthesis

As a complex heterocyclic compound, it may serve as a versatile intermediate in the synthesis of more elaborate molecular structures. The ester functionality, in particular, provides a handle for further transformations such as hydrolysis, amidation, or reduction.

Material Science

Thiophene-based compounds are widely used in materials science, particularly in the development of conducting polymers and optical materials. The extended conjugation and potential for functionalization make this compound potentially interesting for such applications.

Comparative Analysis with Structural Analogs

To better understand the unique properties of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a comparative analysis with structural analogs is valuable:

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC19H20N2O3S2Additional thiocarbonyl groupEnhanced reactivity; altered electronic properties; increased lipophilicity
Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC19H20N2O3S2Para vs. meta position of methyl group on phenyl ring; additional thiocarbonyl groupDifferent electronic distribution; altered binding to biological targets
Ethyl 2-[(5-methylfuran-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylateC20H19NO4SFuran vs. phenyl ring; different substitution patternAltered electronic properties; different hydrogen bonding pattern

This comparison highlights how subtle structural variations can potentially lead to significant differences in chemical reactivity, physical properties, and biological activities.

Future Research Directions

Based on the analysis of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds, several promising research directions emerge:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Key modifications might include:

  • Variation of the substituents on the benzoyl group

  • Replacement of the ethyl ester with other ester or amide groups

  • Introduction of additional functionality on the cyclopentane ring

Mechanism of Action Studies

For compounds exhibiting biological activity, understanding the mechanism of action would be crucial. This might involve:

  • Target identification studies using affinity chromatography

  • Computational modeling of interactions with potential biological targets

  • In vitro enzyme inhibition assays

Synthetic Methodology Development

Development of more efficient synthetic routes to access ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds would facilitate further research. This might include:

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